An In-depth Technical Guide to 1,2-Dibromo-4-(trifluoromethyl)benzene
An In-depth Technical Guide to 1,2-Dibromo-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1,2-Dibromo-4-(trifluoromethyl)benzene, also known by its synonym 3,4-dibromobenzotrifluoride, is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemistry, and materials science. Its unique trifluoromethyl group imparts distinct electronic properties, enhancing metabolic stability and lipophilicity in derivative compounds, which are desirable traits in drug candidates.[1] The presence of two bromine atoms at adjacent positions on the benzene ring provides versatile handles for a variety of synthetic transformations, particularly cross-coupling reactions, making it a valuable building block for the construction of complex molecular architectures.[2][3]
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2-Dibromo-4-(trifluoromethyl)benzene, its spectroscopic profile, a plausible synthetic route, and its applications, with the aim of equipping researchers and drug development professionals with the critical information needed for its effective utilization.
Chemical Identity and Structure
A clear understanding of the fundamental identifiers of a chemical entity is paramount for unambiguous communication and experimental replication.
| Identifier | Value |
| IUPAC Name | 1,2-Dibromo-4-(trifluoromethyl)benzene |
| Synonym | 3,4-Dibromobenzotrifluoride[4] |
| CAS Number | 7657-08-1[4] |
| Molecular Formula | C₇H₃Br₂F₃[4] |
| Molecular Weight | 303.90 g/mol [4] |
| InChI Key | CFWJTWLWDMJECT-UHFFFAOYSA-N[5] |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)Br)Br[5] |
Physicochemical Properties
The physical properties of a compound govern its behavior in both reactive and biological systems. The data presented here has been aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 229.2 °C at 760 mmHg | [5] |
| Density | 1.957 g/cm³ | [5] |
| Flash Point | 92.4 °C | [5] |
| Melting Point | Not experimentally available. Predicted values may vary. | [5] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water. | General chemical principles |
| logP (Predicted) | 4.23 | [7] |
Spectroscopic Profile: A Structural Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Predicted): The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring.
-
H-3: A doublet, shifted downfield due to the electron-withdrawing effect of the adjacent trifluoromethyl group.
-
H-5: A doublet of doublets, coupled to both H-3 and H-6.
-
H-6: A doublet, coupled to H-5.
¹³C NMR (Predicted): The carbon NMR spectrum will display signals for the six aromatic carbons and the carbon of the trifluoromethyl group.
-
The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹J-CF).[8]
-
The two carbons bearing bromine atoms (C-1 and C-2 ) will be shifted downfield.
-
The carbon attached to the trifluoromethyl group (C-4 ) will also be significantly shifted and will show coupling to the fluorine atoms.
-
The remaining three carbons (C-3, C-5, and C-6 ) will appear in the typical aromatic region.
¹⁹F NMR (Predicted): The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.
-
Molecular Ion (M⁺): A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M⁺, M⁺+2, and M⁺+4) is expected around m/z 302, 304, and 306.
-
Fragmentation: Common fragmentation patterns would involve the loss of bromine atoms and the trifluoromethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
C-F stretching (trifluoromethyl): Strong absorptions in the region of ~1350-1100 cm⁻¹
-
C-Br stretching: ~600-500 cm⁻¹
Synthesis and Purification
While a specific, optimized protocol for the synthesis of 1,2-Dibromo-4-(trifluoromethyl)benzene is not widely published, a plausible and robust synthetic route can be designed based on well-established transformations in organic chemistry. A logical approach involves the dibromination of 4-(trifluoromethyl)aniline followed by a Sandmeyer reaction to replace the amino group with a bromine atom.
Workflow for the Synthesis of 1,2-Dibromo-4-(trifluoromethyl)benzene
Caption: Proposed synthetic workflow for 1,2-Dibromo-4-(trifluoromethyl)benzene.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2,6-Dibromo-4-(trifluoromethyl)aniline
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-(trifluoromethyl)aniline (1.0 eq.) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (2.1 eq.) in glacial acetic acid via the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into a beaker containing ice water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 2,6-Dibromo-4-(trifluoromethyl)aniline.
Step 2: Synthesis of 1,2-Dibromo-4-(trifluoromethyl)benzene via Sandmeyer Reaction
-
Prepare a solution of sulfuric acid in water in a three-necked flask and cool it to 0-5 °C.
-
Add the crude 2,6-Dibromo-4-(trifluoromethyl)aniline from the previous step to the cold acid solution with vigorous stirring.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate beaker, prepare a solution of copper(I) bromide (1.2 eq.) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (N₂ gas) should be observed.
-
After the addition is complete, heat the reaction mixture to 60-70 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x volume).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude 1,2-Dibromo-4-(trifluoromethyl)benzene can be purified by column chromatography on silica gel using a non-polar eluent such as hexane or a mixture of hexane and ethyl acetate.
Applications in Research and Drug Development
The strategic incorporation of fluorine and trifluoromethyl groups is a cornerstone of modern drug design, often leading to enhanced potency, selectivity, and pharmacokinetic properties.[1] 1,2-Dibromo-4-(trifluoromethyl)benzene serves as a key building block in this endeavor.
-
Scaffold for Cross-Coupling Reactions: The two bromine atoms are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of diverse molecular fragments and the construction of complex molecular scaffolds. The differential reactivity of the two bromine atoms, potentially influenced by the electronic effects of the trifluoromethyl group, could allow for selective, sequential functionalization.
-
Synthesis of Heterocyclic Compounds: This compound can serve as a precursor for the synthesis of various heterocyclic systems. For example, intramolecular cyclization reactions could lead to the formation of benzofurans or other fused ring systems.
-
Fragment-Based Drug Discovery: As a trifluoromethylated and dibrominated benzene ring, it represents a valuable fragment for fragment-based drug discovery (FBDD) campaigns. The trifluoromethyl group can engage in favorable interactions with protein targets, while the bromine atoms provide vectors for fragment elaboration.
While specific examples of blockbuster drugs derived directly from 1,2-Dibromo-4-(trifluoromethyl)benzene are not prominent in the literature, its structural motifs are present in numerous bioactive molecules and research compounds. Its utility lies in its role as a versatile starting material for the synthesis of compound libraries for high-throughput screening and lead optimization.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 1,2-Dibromo-4-(trifluoromethyl)benzene.
Hazard Identification:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
-
H413: May cause long lasting harmful effects to aquatic life.[5]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P273: Avoid release to the environment.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Handling:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
1,2-Dibromo-4-(trifluoromethyl)benzene is a valuable and versatile building block for synthetic organic chemistry, with significant potential in drug discovery and materials science. Its combination of a trifluoromethyl group and two reactive bromine atoms provides a platform for the synthesis of a wide array of complex molecules. This guide has provided a comprehensive overview of its key properties and a plausible synthetic route, offering a solid foundation for researchers to incorporate this compound into their synthetic strategies.
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